3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide
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Overview
Description
3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide is a member of thioureas.
Scientific Research Applications
Synthesis Techniques : A high-yield synthesis of related compounds like (S)-BZM and (S)-IBZM, which are precursors for radiopharmaceuticals, has been developed. This process, starting from 2,6-dimethoxybenzoic acid, demonstrates the compound's role in the synthesis of medical imaging agents (Bobeldijk et al., 1990).
Neuroleptic Activity : Certain benzamides, which are structurally related to the compound , have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced behavior in rats, showing a correlation between structure and activity, indicating their potential as antipsychotic drugs (Iwanami et al., 1981).
Electrochemical Applications : In another study, a related compound, Sulipride, was used as an electroactive material for a PVC-based Zn2+-selective electrode, highlighting its potential application in electrochemical sensors (Saleh & Gaber, 2001).
Endocrinological Effects : Substituted orthoveratramides, which include derivatives similar to the compound , have shown significant endocrinological effects, such as blocking estrus in rats and inhibiting certain cell formations in the pituitary (Justin‐Besançon et al., 1978).
Antipsychotic Potential : A study on benzamides related to the compound found that certain derivatives are more active than linear benzamides in neuroleptic applications. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was identified as particularly potent, suggesting potential use in treating psychosis (Högberg et al., 1990).
Conformational Studies : Theoretical conformational studies on dopamine antagonistic benzamide drugs, including derivatives of the compound , help in understanding their interaction with dopamine receptors, which is crucial for developing neuroleptic medications (van de Waterbeemd & Testa, 1983).
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-24-15-8-6-7-14(13-15)18(23)21-19(25)20-16-9-2-3-10-17(16)22-11-4-5-12-22/h2-3,6-10,13H,4-5,11-12H2,1H3,(H2,20,21,23,25) |
InChI Key |
YQJXMBLPZUBEAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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